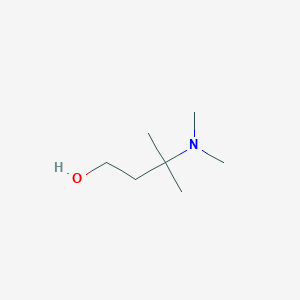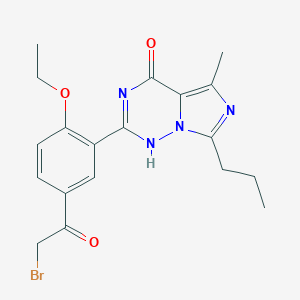![molecular formula C8H11NO2 B142986 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 153400-52-3](/img/structure/B142986.png)
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane ester, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. The compound belongs to the class of tropane alkaloids, which are known for their psychoactive properties. In recent years, researchers have been exploring the synthesis method, mechanism of action, and physiological effects of tropane esters to understand their potential in drug development.
Mecanismo De Acción
The mechanism of action of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves the inhibition of muscarinic acetylcholine receptors. These receptors are involved in the regulation of several physiological processes, including the contraction of smooth muscle, the secretion of glands, and the modulation of neurotransmitter release. By inhibiting these receptors, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect these processes, leading to a range of physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate are complex and varied, depending on the dose and route of administration. Studies have shown that Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect the central nervous system, leading to changes in behavior, cognition, and mood. They can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Other effects include changes in gastrointestinal motility, respiratory function, and urinary excretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in lab experiments is their high binding affinity for muscarinic acetylcholine receptors. This makes them useful tools for studying the role of these receptors in various physiological processes. However, their complex mechanism of action and potential for psychoactive effects can also be a limitation, requiring careful consideration of dose and route of administration.
Direcciones Futuras
The potential applications of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in drug development are vast, and researchers are continuing to explore their potential in various fields. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, as well as the exploration of their potential in pain management and drug addiction. Additionally, researchers are exploring the synthesis of new Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters with improved binding affinity and selectivity for muscarinic acetylcholine receptors, as well as their potential as imaging agents in diagnostic imaging.
Métodos De Síntesis
The synthesis of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a complex process that involves several steps. One of the most common methods of synthesis is the reduction of tropinone with sodium borohydride, followed by the esterification of the resulting product with methanol and methanesulfonic acid. The yield of this method is relatively high, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
Tropane esters have been the focus of extensive research due to their potential application in the development of new drugs. Several studies have shown that these compounds have strong binding affinity for muscarinic acetylcholine receptors, which are involved in a range of physiological processes. Researchers have been exploring the potential of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in the treatment of various conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
Propiedades
Número CAS |
153400-52-3 |
|---|---|
Nombre del producto |
Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
MSKBXAFDTMWIOC-UHFFFAOYSA-N |
SMILES |
COC(=O)N1C2CCC1C=C2 |
SMILES canónico |
COC(=O)N1C2CCC1C=C2 |
Sinónimos |
7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



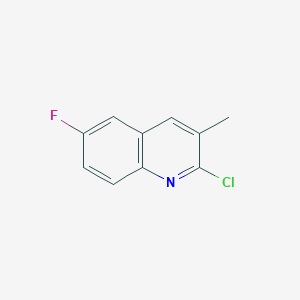
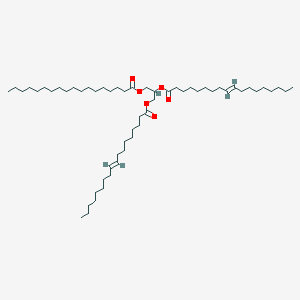
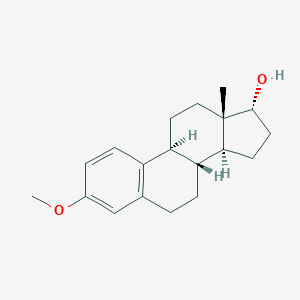
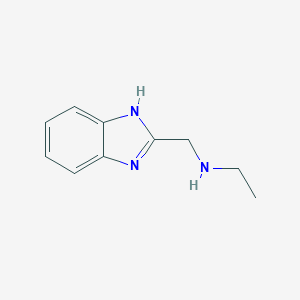
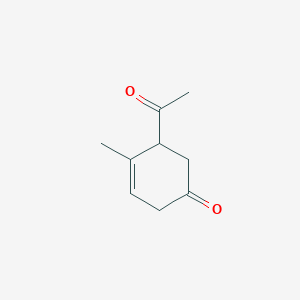
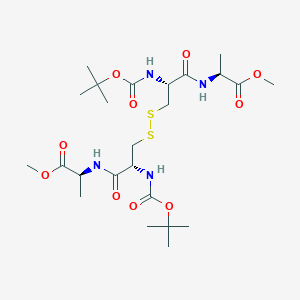
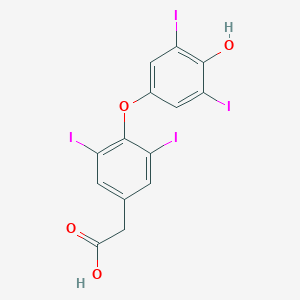
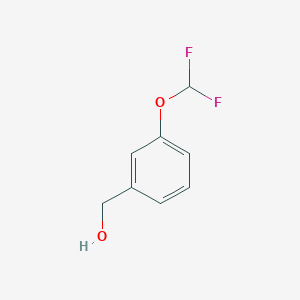
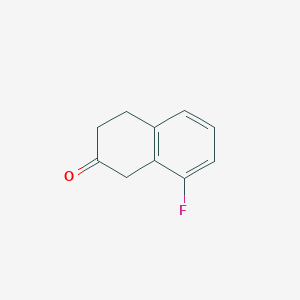
![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)
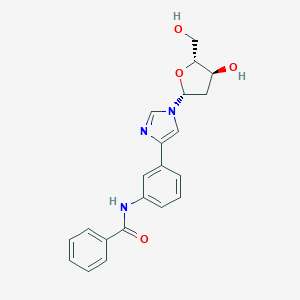
![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)
